molecular formula C18H20N2O2S B2521789 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 321533-24-8

2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2521789
M. Wt: 328.43
InChI Key: KXGOGRVRFZNLLJ-UHFFFAOYSA-N
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Description

The compound "2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold that has been explored for its potential biological activities. The compound is related to a class of molecules that have been synthesized and evaluated for various pharmacological properties, including allosteric enhancement of the adenosine A1 receptor, antagonism of the neurokinin-2 receptor, and antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives often involves the Gewald synthesis, a three-component reaction that includes cyclohexanones, alkyl cyanoacetates, and sulfur . Some derivatives, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, can be prepared through dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under an air atmosphere . This method provides good to excellent yields and demonstrates the versatility of the tetrahydrobenzo[b]thiophene scaffold for further chemical modifications .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of a 2-amino group and a 3-carboxamide or carboxylate group is important for allosteric activity at the adenosine A1 receptor . Substitutions at various positions on the thiophene ring, such as the 4- and 5-positions, can significantly affect the activity of these compounds . The structure-activity relationships indicate that bulky or hydrophobic substituents enhance the activity of these molecules .

Chemical Reactions Analysis

The tetrahydrobenzo[b]thiophene derivatives undergo various chemical reactions to yield novel compounds with potential biological activities. For example, reactions with arylidenemalononitriles, α,β-acetylenic esters, and ketones have been used to synthesize benzothieno[2,3-d]pyrimidine derivatives and aroylmethylenebenzamidobenzo[b]thiophene derivatives . These reactions demonstrate the reactivity of the amino group and the cyano group in the tetrahydrobenzo[b]thiophene scaffold, allowing for the generation of diverse chemical entities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, stability, and reactivity of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the carboxamide group can affect the compound's hydrogen bonding potential and solubility in biological media . The tetrahydrobenzo[b]thiophene core is likely to impart a degree of lipophilicity, which can influence the compound's absorption and distribution in vivo .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This study highlights the synthesis and biological significance of compounds with structures similar to the queried compound. Benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, show a broad spectrum of biological activities, making them significant in medicinal chemistry. For instance, derivatives like Frentizole are used in treating rheumatoid arthritis and systemic lupus erythematosus. This review also covers synthetic methodologies, suggesting a broad potential for chemical compounds with similar structures in therapeutic applications (Rosales-Hernández et al., 2022).

Neurobiology and Antidepressant Activity

Neurobiology of mood, anxiety, and emotions as revealed by studies of a unique antidepressant : Research into the neurobiological effects of antidepressants with structural similarities to the queried compound reveals insights into their potential applications beyond mood regulation. This review discusses the antidepressant tianeptine, noting its effects on neuronal excitability, neuroprotection, anxiety, and memory, suggesting a broad range of potential neurological benefits for compounds with similar properties (McEwen & Olié, 2005).

Environmental Applications and Toxicity Studies

Occurrence, fate and behavior of parabens in aquatic environments : Although not directly related to the chemical , this review provides insight into the environmental impact, degradation, and toxicity of parabens, a class of chemicals used in various consumer products. The study emphasizes the importance of understanding the environmental fate of synthetic compounds and their potential toxicological effects on aquatic life (Haman et al., 2015).

Synthetic Procedures and Chemical Properties

Control of Regiochemistry of Radical Cyclizations and Applications to the Synthesis of Physiologically Active Compounds : This paper discusses the synthetic strategies and chemical properties that influence the outcomes of radical cyclizations, a key process in the synthesis of complex organic molecules, including those with potential physiological activities. Understanding these mechanisms can provide insights into the synthesis and application of complex structures like the queried compound (Ishibashi & Tamura, 2004).

Future Directions

Thiophene-based compounds have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-7-5-6-8-12(11)17(22)20-18-15(16(19)21)13-9-3-2-4-10-14(13)23-18/h5-8H,2-4,9-10H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOGRVRFZNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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